

In vivo evaluation of Tert-butyl pyridazin-3ylcarbamate in animal models

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Compound of Interest

Compound Name: Tert-butyl pyridazin-3-ylcarbamate

Cat. No.: B143095

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Navigating the In Vivo Landscape of Pyridazine-Based Therapeutic Agents

A Comparative Guide for Researchers

In the quest for novel therapeutics, the pyridazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. While specific in vivo evaluation data for **Tert-butyl pyridazin-3-ylcarbamate** is not readily available in the public domain, a wealth of research on structurally related pyridazine derivatives provides valuable insights into their potential therapeutic applications and performance in animal models. This guide offers a comparative analysis of representative pyridazine compounds that have undergone in vivo evaluation, providing researchers with a framework for understanding their efficacy, mechanisms of action, and experimental considerations.

Performance Comparison of Pyridazine Derivatives in Animal Models

The following table summarizes the in vivo performance of various pyridazine derivatives from preclinical studies, highlighting their therapeutic potential across different disease areas.



Compound Class	Animal Model	Key Efficacy Endpoints	Noteworthy Observations
Pyrimido-pyridazine Derivatives	Lymphoma-bearing mice	Increased lifespan, Reduced tumor growth	Demonstrated significant antitumor activity through apoptosis induction and cell cycle arrest in the S-phase in vitro.[1]
Pyrido[2,3-d]pyridazin- 8(7H)-one Derivatives	Pentylenetetrazol (PTZ)-induced seizure model (mice)	Inhibition of convulsions (up to 72.2%)	Exhibited significant anticonvulsant activity, suggesting potential for epilepsy treatment. [2][3]
Imidazo[1,2- b]pyridazine Derivatives	N/A (in vitro data)	High binding affinity to Aβ plaques (Ki = 11.0 nM)	Shows promise as a potential diagnostic imaging agent for Alzheimer's disease. [4]
GABA-A Receptor α5 Subtype-Selective Inverse Agonists	Rat models of cognition	Enhanced cognitive performance	MRK-016, a pyrazolotriazine with pyridazine features, demonstrated good oral bioavailability and CNS penetration.[5]

Experimental Protocols: A Closer Look at In Vivo Evaluation

The methodologies employed in the in vivo assessment of pyridazine derivatives are crucial for understanding and comparing their pharmacological profiles. Below are detailed protocols for key experiments cited in the literature.

Anticancer Efficacy Study in a Xenograft Model



This protocol outlines a typical workflow for evaluating the antitumor activity of a novel pyridazine derivative in a lymphoma-bearing mouse model.

- Animal Model: Male BALB/c mice (6-8 weeks old) are used.
- Tumor Cell Implantation: Dalton's lymphoma ascites (DLA) cells (2 x 10⁶ cells/mouse) are injected intraperitoneally.
- Treatment Regimen:
 - The day after tumor implantation, mice are randomized into control and treatment groups.
 - The test compound (e.g., a pyrimido-pyridazine derivative) is administered daily via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 25 mg/kg body weight) for a specified duration.
 - The control group receives the vehicle alone.
- Efficacy Assessment:
 - Tumor Growth: Tumor volume is measured every two days using calipers.
 - Survival: The lifespan of the mice in each group is monitored, and the percentage increase in lifespan is calculated.
 - Body Weight: Animal body weights are recorded regularly as an indicator of toxicity.
- Endpoint Analysis: At the end of the study, tumors may be excised for further histopathological or molecular analysis.

Anticonvulsant Activity Assessment using the PTZ Model

This protocol describes the evaluation of the anticonvulsant effects of pyridazine derivatives in a chemically induced seizure model.

Animal Model: Swiss albino mice (20-25 g) are used.



- · Compound Administration:
 - Mice are divided into control and experimental groups.
 - The test compound (e.g., a pyrido[2,3-d]pyridazin-8(7H)-one derivative) is administered intraperitoneally at various doses.
 - The control group receives the vehicle.
- Seizure Induction: After a specific pretreatment time (e.g., 30 minutes), a convulsant dose of Pentylenetetrazol (PTZ) (e.g., 80 mg/kg) is injected subcutaneously.
- Observation: Mice are observed for the onset of clonic and tonic convulsions and mortality for a defined period (e.g., 30 minutes).
- Data Analysis: The percentage of animals protected from seizures and the latency to the first convulsion are recorded and compared between groups.

Visualizing the Scientific Workflow and Biological Pathways

To better illustrate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Caption: Experimental workflow for in vivo anticancer efficacy testing.

Caption: Potential signaling pathway targeted by anticancer pyridazine derivatives.

Concluding Remarks

The pyridazine core represents a versatile scaffold for the development of novel therapeutic agents. While the specific compound **Tert-butyl pyridazin-3-ylcarbamate** lacks detailed in vivo reports, the broader family of pyridazine derivatives has demonstrated significant potential in preclinical animal models for cancer, epilepsy, and neurodegenerative diseases. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design and interpretation of future in vivo studies and



accelerating the translation of promising pyridazine-based compounds from the laboratory to the clinic.

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